molecular formula C7H12N4S B1441571 4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine CAS No. 89852-75-5

4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine

Cat. No. B1441571
CAS RN: 89852-75-5
M. Wt: 184.26 g/mol
InChI Key: GEKHDAOZWSPNBX-UHFFFAOYSA-N
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Description

4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine (ESHMP) is an organic compound composed of nitrogen, sulfur, and carbon atoms. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms. ESHMP has attracted considerable attention due to its unique chemical structure and potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : The synthesis of various heterocyclic compounds including pyrimidines has shown significant antimicrobial activities against different bacteria and fungi. These activities are attributed to the structural modifications and the introduction of sulfanyl and hydrazino groups in the pyrimidine ring, which enhance their bioactivity (Sarvaiya, Gulati, & Patel, 2019; Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

  • Antibacterial and Antifungal Properties : Novel synthetic routes have led to the development of compounds with marked antibacterial and antifungal properties. Studies focus on creating derivatives that can serve as potent antimicrobial agents with a broad spectrum of activity (Al-Shara'ey, 2004; Meshcheryakova, Shumadalova, Beylerli, Gareev, 2021).

  • Antiviral Activity : Research on pyrimidine derivatives has also extended to evaluating their potential antiviral effects. The structural manipulation of pyrimidine molecules to include ethylsulfanyl and hydrazino groups is a strategy to enhance their efficacy against various viral infections (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, Balzarini, 2002).

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity : The compound and its derivatives are central to synthesizing a wide range of heterocyclic compounds. These syntheses involve complex reactions that yield compounds with potential for further pharmaceutical application. The reactivity of these compounds is studied in various conditions to optimize their yields and biological activities (Azab, Youssef, & El-Bordany, 2013).

  • Structural Analysis and Modification : The structural analysis of these compounds is crucial for understanding their mechanism of action at the molecular level. Spectroscopic and analytical techniques are employed to characterize the synthesized compounds and investigate their potential as therapeutic agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

properties

IUPAC Name

(4-ethylsulfanyl-6-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-3-12-6-4-5(2)9-7(10-6)11-8/h4H,3,8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKHDAOZWSPNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=C1)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine
Reactant of Route 2
4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine
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4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine
Reactant of Route 4
4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine
Reactant of Route 5
4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine
Reactant of Route 6
4-Ethylsulfanyl-2-hydrazino-6-methyl-pyrimidine

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